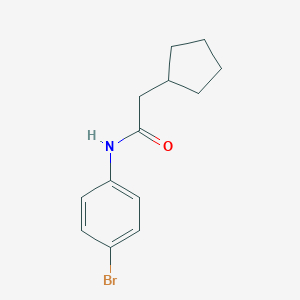
N-(4-bromophenyl)-2-cyclopentylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromophenyl)-2-cyclopentylacetamide is a useful research compound. Its molecular formula is C13H16BrNO and its molecular weight is 282.18g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anti-Parasitic Activity
One of the most significant applications of N-(4-bromophenyl)-2-cyclopentylacetamide is its potential anti-parasitic activity against Trypanosoma cruzi, the causative agent of Chagas disease. In vitro studies have shown that this compound exhibits significant inhibitory effects on the growth of the parasite, with IC50 values indicating effective concentrations required for inhibition . The mechanism of action is believed to involve disruption of key metabolic pathways within the parasite.
Anticancer Properties
Research has indicated that derivatives of this compound may possess anticancer properties. Studies have demonstrated that brominated phenyl compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, related compounds were shown to exhibit cytotoxicity against both cancerous and non-cancerous cells, suggesting a selective mechanism that warrants further investigation .
Anti-Parasitic Efficacy
A notable study assessed the efficacy of this compound against Trypanosoma cruzi. The results indicated a substantial reduction in parasite viability at specific concentrations, supporting its potential as a therapeutic agent for Chagas disease .
Anticancer Activity
In vitro studies targeting various cancer cell lines revealed that this compound could inhibit cell growth effectively. The compound's ability to induce apoptosis was confirmed through assays measuring cell viability and apoptotic markers, indicating its potential role in cancer therapy .
| Activity | Description | References |
|---|---|---|
| Anti-Parasitic | Effective against Trypanosoma cruzi, with significant IC50 values indicating potent inhibition. | |
| Anticancer | Induces apoptosis in cancer cell lines; cytotoxicity observed in both cancerous and non-cancerous cells. | |
| Anti-inflammatory | Potential to reduce inflammation through inhibition of pro-inflammatory cytokines (related compounds). |
Propiedades
Número CAS |
849142-69-4 |
|---|---|
Fórmula molecular |
C13H16BrNO |
Peso molecular |
282.18g/mol |
Nombre IUPAC |
N-(4-bromophenyl)-2-cyclopentylacetamide |
InChI |
InChI=1S/C13H16BrNO/c14-11-5-7-12(8-6-11)15-13(16)9-10-3-1-2-4-10/h5-8,10H,1-4,9H2,(H,15,16) |
Clave InChI |
IKCPOUKIMZNBBV-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)CC(=O)NC2=CC=C(C=C2)Br |
SMILES canónico |
C1CCC(C1)CC(=O)NC2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















